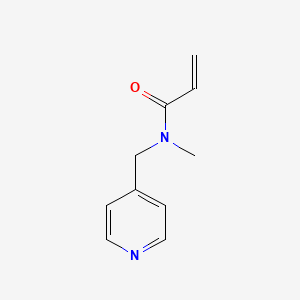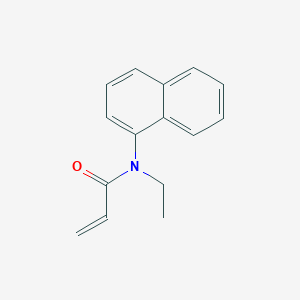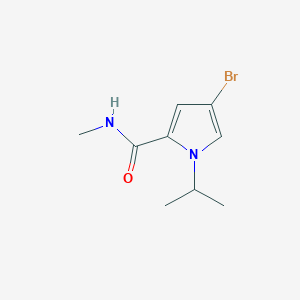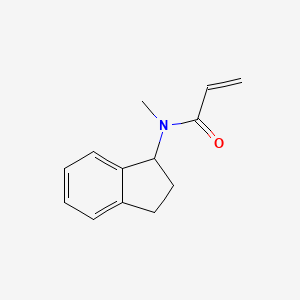
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a synthetic molecule that belongs to the class of pyridine derivatives and has been studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide involves its ability to inhibit the activity of enzymes that are involved in the production of inflammatory mediators. N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide also activates certain signaling pathways that are involved in cell survival and proliferation. These mechanisms of action make N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide a potential candidate for the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as cytokines and chemokines. N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide also inhibits the activity of enzymes that are involved in the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Additionally, N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to have antioxidant properties, which can help to protect cells and tissues from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide is also stable and has a long shelf life, which makes it ideal for use in experiments that require long-term storage. However, N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide can be expensive to synthesize, which can limit its availability for some researchers.
Orientations Futures
There are several future directions for research on N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide. One area of research is the development of new drugs that are based on the structure of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide. These drugs could be used to treat a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another area of research is the study of the mechanisms of action of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide. This could help to identify new targets for drug development and improve our understanding of the biological effects of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide. Finally, more research is needed to determine the safety and efficacy of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide in humans, which could pave the way for clinical trials and the development of new drugs.
Méthodes De Synthèse
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide involves the reaction of N-methylpyridin-4-amine with acryloyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain a pure form of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide.
Applications De Recherche Scientifique
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-10(13)12(2)8-9-4-6-11-7-5-9/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCVMLJHFTYTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(pyridin-4-ylmethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)



![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)




